molecular formula C8H12F2O3 B6588758 3-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid CAS No. 2228913-89-9

3-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid

Cat. No.: B6588758
CAS No.: 2228913-89-9
M. Wt: 194.18 g/mol
InChI Key: MJKNWWGZFARXRS-UHFFFAOYSA-N
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Description

3-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid is an organofluorine compound characterized by the presence of a difluorocyclobutyl group attached to a methoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate. This intermediate can be obtained through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The difluorocyclobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organofluorine compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Potential therapeutic applications include the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The methoxypropanoic acid moiety may also play a role in modulating the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Difluorocyclobutyl)-2-methoxypropanoic acid is unique due to the combination of the difluorocyclobutyl group with the methoxypropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2228913-89-9

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

3-(3,3-difluorocyclobutyl)-2-methoxypropanoic acid

InChI

InChI=1S/C8H12F2O3/c1-13-6(7(11)12)2-5-3-8(9,10)4-5/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

MJKNWWGZFARXRS-UHFFFAOYSA-N

Canonical SMILES

COC(CC1CC(C1)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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